N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide
Description
N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide is a synthetic organic compound featuring an indole core substituted at the 6-position with a carboxamide group, which is further functionalized with a tetrahydrofuran (oxolan)-derived methyl substituent. The indole moiety is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, while the oxolan group enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-1H-indole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14(16-9-12-2-1-7-18-12)11-4-3-10-5-6-15-13(10)8-11/h3-6,8,12,15H,1-2,7,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAFAPVWSSJYFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide typically involves the reaction of an indole derivative with an oxolane-containing reagent. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The oxolane moiety can be introduced through subsequent reactions involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling under controlled conditions. The use of high-pressure reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitro compounds.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, which can have varying biological activities and properties.
Scientific Research Applications
N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
The compound’s structural uniqueness lies in its hybrid indole-oxolan-carboxamide architecture. Key analogs for comparison include:
- Indole vs. However, purine-based analogs (e.g., ) exhibit distinct electronic profiles due to nitrogen-rich aromatic systems, influencing receptor binding.
- Oxolan Substituent : The oxolan-methyl group enhances hydrophilicity compared to purely aromatic substituents in HIP-1. This mirrors the role of oxolan in floxuridine, where it improves water solubility .
- Carboxamide Functionality : The carboxamide group in the target compound resembles that in 1-oxoisoindoline-2-carboxamide, which forms intramolecular hydrogen bonds (N–H⋯O) critical for crystal packing .
Physicochemical Properties
- Solubility : The oxolan group likely improves aqueous solubility relative to HIP-1 derivatives (logP ~1.2–2.5 estimated) , akin to floxuridine’s solubility-enhancing oxolan ring .
- Hydrogen Bonding: The carboxamide and oxolan oxygen atoms provide H-bond donors/acceptors, comparable to the N–H⋯O interactions in 1-oxoisoindoline-2-carboxamide .
- Planarity : The indole-carboxamide system is less planar than isoindoline derivatives (dihedral angle 66.7° in vs. near-planar isoindoline ), affecting packing efficiency.
Biological Activity
N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features an indole moiety fused with an oxolane ring, which contributes to its distinct biological properties. The presence of the carboxamide functional group enhances its solubility and interaction with biological targets.
This compound exhibits its biological effects primarily through the modulation of various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting potential anticancer properties. For instance, it may target dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis that is often overexpressed in cancer cells .
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, potentially effective against a range of pathogens .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Study 1: Anticancer Properties
A study conducted on indole derivatives, including this compound, demonstrated significant inhibition of tumor growth in xenograft models. The compound was found to reduce the expression of key oncogenes and promote apoptosis in cancer cells .
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that this compound exhibited notable activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| N-[(oxolan-2-yl)methyl]cyclopentanamine hydrochloride | Cyclopentane instead of indole | Moderate anticancer activity |
| N-methyl-1-(oxolan-2-yl)methanamine | Lacks indole structure | Limited antimicrobial properties |
This compound stands out due to its dual action as both an anticancer and antimicrobial agent, which is less common among similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
